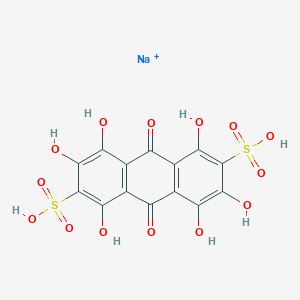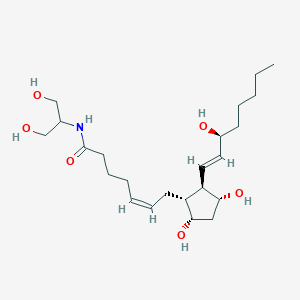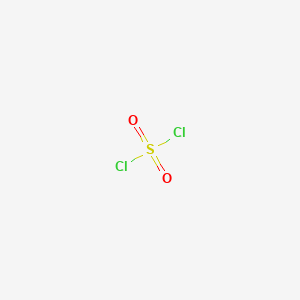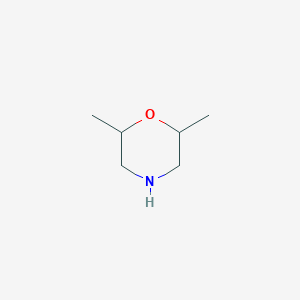
1-(3-Bromo-5-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Bromo-5-methylphenyl)ethanone and its derivatives involves multi-step chemical procedures that yield enantiomerically pure compounds or novel derivatives. For example, a facile synthesis of enantiomerically pure derivatives starting from related bromophenyl ethanones has been developed, showcasing the versatility and scalability of the synthesis methods for producing such compounds with high enantiomeric purities (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using various spectroscopic and computational methods. Studies include FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking, which provide insights into the optimized molecular structure, vibrational frequencies, and charge transfer within the molecules. The geometrical parameters of these molecules are in agreement with XRD data, affirming their structural integrity (Mary et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including hydrogen bonding patterns and Ullmann's reactions, leading to the formation of complex structures and by-products. These reactions are crucial for further modifications and applications of the compound in different chemical contexts (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of this compound derivatives, such as crystal structure, have been extensively studied. Single-crystal X-ray crystallographic studies and infrared spectrometry provide detailed information on the compound's crystallization behavior and structural properties, contributing to a deeper understanding of its physical characteristics (Brahmia et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, of this compound derivatives are critical for their potential applications. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against specific targets, indicating their potential use in pharmaceutical applications (Mary et al., 2015).
Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Properties
One study highlighted the synthesis of benzyl phenyl ketone derivatives, acting as precursors of isoflavonoids, and their novel application as inhibitors of the enzyme 5-lipoxygenase (5-hLOX), which is implicated in the pathogenesis of various inflammatory and allergic conditions. These derivatives, including compounds structurally related to 1-(3-Bromo-5-methylphenyl)ethanone, exhibited potent, selective, and competitive inhibition of 5-hLOX. Moreover, certain derivatives demonstrated remarkable antibacterial properties against Escherichia coli and Staphylococcus aureus, underscoring their potential as dual-function therapeutic agents (Vásquez-Martínez et al., 2019).
Molecular Docking and ADMET Studies
Another application involves the assessment of Ethanone 1-(2-hydroxy-5-methyl phenyl) derivatives for antimicrobial properties through molecular docking studies. These compounds, found in natural extracts, have been investigated for their binding efficacy against proteins in Staphylococcus aureus. The study provides insights into the molecular interactions responsible for the antimicrobial activity and highlights the compound's favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting its potential as a lead compound in drug development (Medicharla SRI SATYA et al., 2022).
Propriétés
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCNYXYTIETKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599323 |
Source


|
| Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379325-64-0 |
Source


|
| Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)






